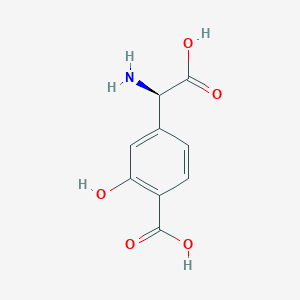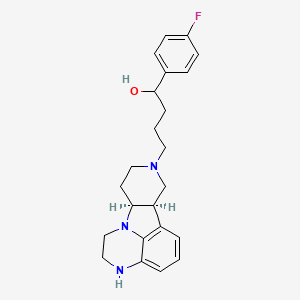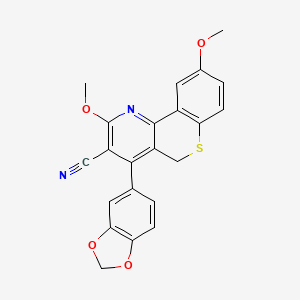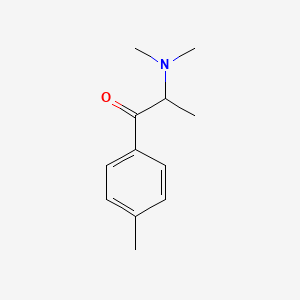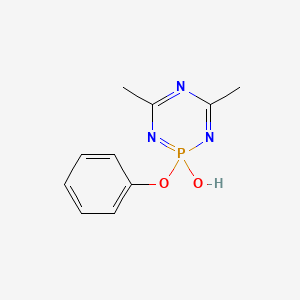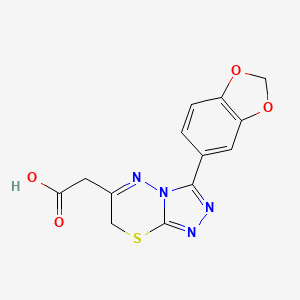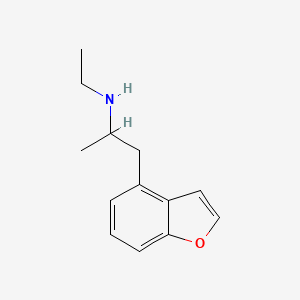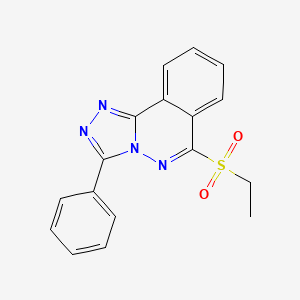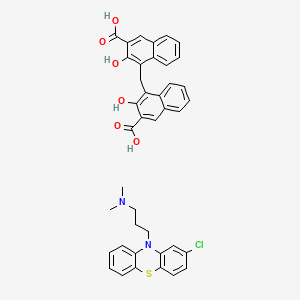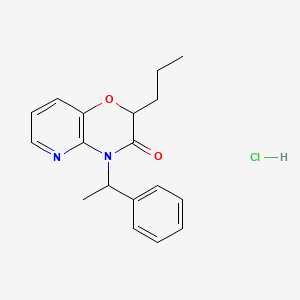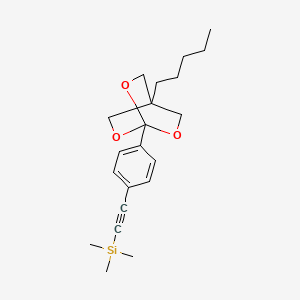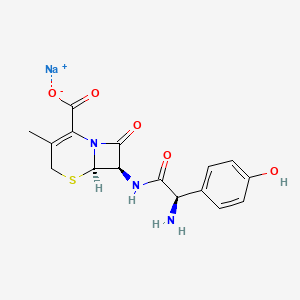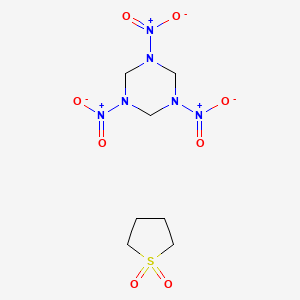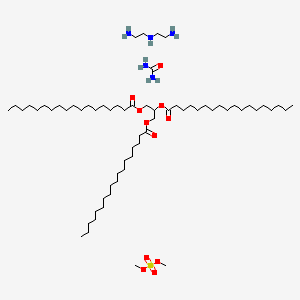
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: is a complex compound composed of multiple functional groups and chemical entities. Each component contributes to the overall properties and potential applications of the compound. This article will delve into the various aspects of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Synthetic Route: This compound can be synthesized by the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an OH-type anion exchange resin.
Industrial Production: Industrially, it is produced by the amination of 1,2-dichloroethane with ammonia under high temperature and pressure conditions.
-
Dimethyl Sulfate
Synthetic Route: Dimethyl sulfate is typically synthesized by the esterification of sulfuric acid with methanol. The reaction is carried out under controlled conditions to prevent the formation of by-products.
Industrial Production: Industrial production involves the continuous distillation of the reaction mixture to obtain pure dimethyl sulfate.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
Synthetic Route: This compound is synthesized by the esterification of glycerol with octadecanoic acid (stearic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: The industrial process involves the use of high-purity reactants and continuous removal of water to drive the reaction to completion.
-
Urea
Synthetic Route: Urea is synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature conditions.
Industrial Production: The industrial production of urea involves the use of the Bosch-Meiser urea process, which is highly efficient and widely used in the fertilizer industry.
化学反应分析
Types of Reactions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Oxidation: This compound can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
-
Dimethyl Sulfate
Methylation: Dimethyl sulfate is a strong methylating agent and can methylate a wide range of nucleophiles, including amines, alcohols, and phenols.
Hydrolysis: It can be hydrolyzed to form methanol and sulfuric acid.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
Ester Hydrolysis: This compound can undergo hydrolysis in the presence of acids or bases to form glycerol and octadecanoic acid.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
-
Urea
Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form various condensation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Methylation: Dimethyl sulfate is used as the methylating agent.
Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
科学研究应用
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Acts as a chelating agent in coordination chemistry .
-
Biology
- Used in the study of enzyme mechanisms and protein interactions.
- Acts as a stabilizer for certain biological molecules.
-
Medicine
- Potential applications in drug delivery systems.
- Used in the synthesis of pharmaceutical intermediates.
-
Industry
- Used in the production of polymers and resins.
- Acts as a surfactant in various industrial processes .
作用机制
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea involves multiple pathways:
-
N’-(2-aminoethyl)ethane-1,2-diamine
- Acts as a nucleophile in substitution reactions.
- Forms coordination complexes with metal ions .
-
Dimethyl Sulfate
- Methylates nucleophiles by transferring a methyl group.
- Hydrolyzes to form methanol and sulfuric acid.
-
2,3-di(octadecanoyloxy)propyl octadecanoate
- Undergoes hydrolysis to release glycerol and octadecanoic acid.
- Acts as a surfactant by reducing surface tension.
-
Urea
- Hydrolyzes to form ammonia and carbon dioxide.
- Acts as a nitrogen source in biological systems.
相似化合物的比较
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
Ethylenediamine: Similar to N’-(2-aminoethyl)ethane-1,2-diamine but lacks the additional aminoethyl group.
Methyl Iodide: Similar to dimethyl sulfate in its methylating ability but is more reactive and toxic.
Glycerol Stearate: Similar to 2,3-di(octadecanoyloxy)propyl octadecanoate but has different ester groups.
Ammonium Carbamate: Similar to urea in its nitrogen content but has different chemical properties.
-
Uniqueness
- The combination of multiple functional groups in a single compound provides unique reactivity and versatility.
- The presence of both hydrophilic and hydrophobic groups allows for diverse applications in various fields.
This comprehensive article provides an in-depth look at N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
68954-56-3 |
|---|---|
分子式 |
C64H133N5O11S |
分子量 |
1180.8 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea |
InChI |
InChI=1S/C57H110O6.C4H13N3.C2H6O4S.CH4N2O/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;5-1-3-7-4-2-6;1-5-7(3,4)6-2;2-1(3)4/h54H,4-53H2,1-3H3;7H,1-6H2;1-2H3;(H4,2,3,4) |
InChI 键 |
IKJHPWLBRXXDRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)OC.C(CNCCN)N.C(=O)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


